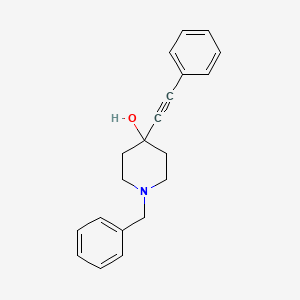

1-Benzyl-4-(2-phenylethynyl)piperidin-4-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-4-(2-phenylethynyl)piperidin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO/c22-20(12-11-18-7-3-1-4-8-18)13-15-21(16-14-20)17-19-9-5-2-6-10-19/h1-10,22H,13-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNIUDUAVFSQGFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C#CC2=CC=CC=C2)O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 1 Benzyl 4 2 Phenylethynyl Piperidin 4 Ol

Synthesis of the Piperidine (B6355638) Core Precursors

The synthesis of the target compound fundamentally relies on the initial preparation of a substituted piperidone. The most direct precursor is 1-benzyl-4-piperidone, a versatile intermediate in the synthesis of numerous piperidine-based compounds google.comsigmaaldrich.com. Methodologies for its synthesis are well-established and can be broadly categorized into multicomponent strategies and direct N-alkylation approaches.

Routes to 1-Benzyl-4-piperidone

One of the primary industrial and laboratory routes to 1-benzyl-4-piperidone involves a sequence of reactions starting from simple, inexpensive materials like benzylamine and an acrylic acid ester (e.g., methyl acrylate). guidechem.comgoogle.com This multi-step, one-pot process is efficient and avoids the use of more expensive reagents like 4-piperidone hydrochloride sigmaaldrich.com. The sequence involves three key transformations: a 1,4-addition, a Dieckmann condensation, and a subsequent hydrolysis with decarboxylation.

First, benzylamine undergoes a double Michael 1,4-addition reaction with two equivalents of methyl acrylate to form the diester, N,N-bis(β-propionate methyl ester) benzylamine. This is followed by an intramolecular Dieckmann condensation, a base-catalyzed reaction that cyclizes the diester to form the piperidine ring, yielding a β-keto ester intermediate (1-benzyl-4-keto-3-piperidine acid methyl ester). guidechem.comchemicalbook.com The final step involves heating this intermediate with an acid, such as hydrochloric acid, which hydrolyzes the ester and promotes decarboxylation to afford the final 1-benzyl-4-piperidone product chemicalbook.comgoogle.com. Variations in catalysts, solvents, and reaction conditions have been optimized to improve yields and product purity google.com.

Some reported conditions for this multicomponent synthesis are detailed below.

| Starting Materials | Key Steps & Conditions | Yield | Reference |

| Benzylamine, Methyl Acrylate | 1. 1,4-Addition2. Dieckmann Condensation (Sodium methoxide, Toluene)3. Hydrolysis/Decarboxylation (HCl, reflux) | 78.4% | chemicalbook.com |

| Benzylamine, Methyl Acrylate | Microwave-assisted Michael addition (110-120 W, 50-55°C) and Dieckmann condensation (90-100 W, 70-75°C), followed by hydrolysis/decarboxylation. | Not specified | guidechem.com |

| Benzylamine, Acrylic Ester | 1. Addition (Methanol, 50-60°C)2. Condensation (Sodium methoxide, Toluene, 100°C)3. Hydrolysis/Decarboxylation (HCl, LiCl catalyst, 80°C) | 84.0% | google.com |

A more direct, albeit potentially more costly, method for synthesizing 1-benzyl-4-piperidone is the N-alkylation of a pre-existing 4-piperidone ring google.com. This reaction is a straightforward nucleophilic substitution where the secondary amine of 4-piperidone (typically used as its hydrochloride monohydrate salt) attacks an alkylating agent, such as a benzyl (B1604629) halide (e.g., benzyl bromide or benzyl chloride) orgsyn.orgmdpi.com.

The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) and requires a base to neutralize the generated hydrohalic acid and to deprotonate the piperidone hydrochloride salt, freeing the secondary amine for reaction. Anhydrous potassium carbonate is a commonly used base for this purpose. While this method is simple, the starting material, 4-piperidone hydrochloride, can be expensive and hygroscopic, which can make the process less suitable for large-scale industrial production compared to multicomponent approaches sigmaaldrich.com.

| Piperidone Source | Alkylating Agent | Base & Solvent | Conditions | Yield | Reference |

| 4-Piperidone monohydrate hydrochloride | Benzyl bromide | K₂CO₃, Dry DMF | 65°C, 14 h | 89.3% | chemicalbook.com |

| 4-Piperidone | Benzyl chloride | NaHCO₃, Water | Not specified | Not specified | orgsyn.org |

Introduction of Hydroxyl Functionality at C-4 of the Piperidine Ring

The synthesis of the target molecule, 1-Benzyl-4-(2-phenylethynyl)piperidin-4-ol, involves the conversion of the C-4 carbonyl group of 1-benzyl-4-piperidone into a tertiary alcohol. This transformation is achieved through the nucleophilic 1,2-addition of a phenylethynyl organometallic reagent to the ketone nih.gov. In this key step, the hydroxyl functionality is not introduced in a separate reaction but is generated concurrently with the installation of the phenylethynyl moiety. The carbon atom of the nucleophilic acetylide attacks the electrophilic carbonyl carbon, and upon aqueous workup, the resulting alkoxide is protonated to form the tertiary hydroxyl group.

Installation of the Phenylethynyl Moiety

The final and defining step in the synthesis is the creation of the carbon-carbon bond between the C-4 of the piperidine ring and the phenylethynyl group. This is accomplished via the alkynylation of the 1-benzyl-4-piperidone precursor.

The most common method for this transformation involves generating a potent carbon nucleophile from phenylacetylene. Phenylacetylene's terminal alkyne proton is acidic enough to be removed by a strong base, such as an organolithium reagent (e.g., n-butyl lithium) or by forming a Grignard reagent (phenylethynylmagnesium bromide) sigmaaldrich.comnih.gov. The resulting lithium phenylacetylide or Grignard reagent is then reacted with 1-benzyl-4-piperidone google.com.

The reaction is typically conducted in an anhydrous ethereal solvent like tetrahydrofuran (THF) at low temperatures (e.g., -15°C to 0°C) to control reactivity and minimize side reactions google.com. The nucleophilic acetylide adds to the carbonyl group, forming a new C-C bond and a tertiary alkoxide intermediate, which is then quenched with a proton source (like a saturated ammonium chloride solution) to yield the final product, this compound google.comnih.gov.

Sonogashira Coupling and Related Alkyne Chemistry

While the direct nucleophilic addition of a metal acetylide is the most straightforward route to the target tertiary alcohol, it is important to situate this reaction within the broader context of alkyne chemistry, where the Sonogashira coupling is a cornerstone reaction. The Sonogashira reaction is a powerful, palladium-catalyzed cross-coupling reaction used to form C(sp)-C(sp²) bonds between a terminal alkyne and an aryl or vinyl halide.

This reaction does not directly form the target molecule from 1-benzyl-4-piperidone. However, it is highly relevant for the synthesis of the phenylethynyl moiety itself or for creating more complex, substituted analogues. For instance, phenylacetylene can be synthesized via a Sonogashira coupling of a terminal acetylene synthon (like trimethylsilylacetylene) with an aryl halide, followed by deprotection.

The reaction typically requires a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine or piperidine) in a suitable solvent. The mild conditions of the Sonogashira coupling allow for its wide application in the synthesis of complex molecules, including pharmaceuticals and natural products.

Alkyne Functionalization and Derivatization Strategies

The introduction of the phenylethynyl moiety is a critical transformation in the synthesis of the target compound. The most direct and widely employed strategy is the alkynylation of a carbonyl group. This involves the reaction of a terminal alkyne, such as phenylacetylene, with a strong base to generate a highly nucleophilic metal acetylide. This acetylide then attacks the electrophilic carbonyl carbon of a suitable piperidine precursor.

This approach is a cornerstone of carbon-carbon bond formation in organic synthesis. The resulting structure, a tertiary propargyl alcohol, is a versatile intermediate that can undergo further derivatization, although for the synthesis of the title compound, it is the final target. The piperidine ring itself is a common scaffold in medicinal chemistry, and methods for its functionalization are well-established. researchgate.net Strategies often begin with a pre-existing piperidine ring, which is then modified, or "decorated," to achieve the desired final structure. researchgate.net The key functionalization step for this compound is the addition to the C4-carbonyl group of N-benzyl-4-piperidone.

Targeted Synthesis of this compound

The targeted synthesis of this compound is typically achieved via a one-step nucleophilic addition reaction. The commercially available starting material, 1-Benzyl-4-piperidone, serves as the electrophilic component. The nucleophile is a phenylacetylide anion, generated in situ from phenylacetylene.

Specific Reaction Conditions and Reagents

The success of the synthesis relies on the careful selection of reagents and control of reaction conditions to ensure high yield and purity. The process begins with the deprotonation of phenylacetylene using a strong base. Organolithium reagents, such as n-butyllithium (n-BuLi), or Grignard reagents are commonly used for this purpose. The reaction is conducted in an anhydrous aprotic solvent, typically tetrahydrofuran (THF) or diethyl ether, to prevent quenching of the highly reactive organometallic intermediates.

To ensure complete formation of the lithium phenylacetylide and to avoid side reactions, the deprotonation step is usually carried out at low temperatures, such as -78 °C. Following the generation of the acetylide, a solution of 1-Benzyl-4-piperidone in the same solvent is added slowly to the reaction mixture. The mixture is allowed to warm to room temperature, after which the reaction is quenched with an aqueous solution, often saturated ammonium chloride, to protonate the resulting alkoxide and yield the final tertiary alcohol product.

Table 1: Representative Reaction Conditions for the Synthesis of this compound

| Parameter | Condition | Purpose |

|---|---|---|

| Starting Materials | 1-Benzyl-4-piperidone, Phenylacetylene | Electrophile and nucleophile precursors |

| Base | n-Butyllithium (n-BuLi) or other strong base | Deprotonates phenylacetylene to form the nucleophile |

| Solvent | Anhydrous Tetrahydrofuran (THF) or Diethyl Ether | Aprotic solvent to stabilize reactive intermediates |

| Temperature | -78 °C to room temperature | Controls reaction rate and minimizes side reactions |

| Workup | Aqueous Ammonium Chloride (NH₄Cl) solution | Protonates the intermediate alkoxide to yield the alcohol |

Mechanistic Investigations of Key Synthetic Steps

Understanding the mechanism of the key bond-forming step—the addition of the phenylacetylide anion to the piperidone carbonyl—is crucial for optimizing the reaction and extending its scope. Both computational and experimental studies on related systems have provided insight into this transformation.

Computational Elucidation of Reaction Pathways (e.g., Density Functional Theory studies)

While specific Density Functional Theory (DFT) studies for the synthesis of this compound are not prominently available in the reviewed literature, computational methods are frequently used to study analogous nucleophilic addition reactions. Such studies can model the transition state of the acetylide addition to the carbonyl group, calculating activation energies and reaction profiles.

Computational studies, including molecular dynamic simulations, have been employed to understand how similar piperidine-based ligands interact with biological targets, revealing crucial amino acid residues and binding modes. nih.govnih.gov These computational tools can also be applied to the synthesis itself. For the reaction , DFT calculations would likely investigate the structure of the lithium acetylide in solution (whether it is monomeric or aggregated) and the geometry of its coordination to the carbonyl oxygen prior to nucleophilic attack. This modeling helps to rationalize the observed reactivity and can predict the effects of different solvents or metal counterions on the reaction outcome.

Experimental Mechanistic Studies (e.g., Intermediate Isolation, Deuterium-Labeling Experiments)

Experimental mechanistic studies for this class of reaction generally support a straightforward nucleophilic addition pathway. The reaction proceeds through a tetracoordinate intermediate following the attack of the nucleophilic acetylide on the electrophilic carbonyl carbon. The resulting lithium alkoxide intermediate is stable under the anhydrous reaction conditions and is typically not isolated. It is protonated during the aqueous workup step to afford the final alcohol product.

Kinetic studies on similar reactions show that the rate is dependent on the concentration of both the ketone and the organometallic nucleophile. While deuterium-labeling experiments are not commonly reported for this specific transformation, they could be used to verify the source of the proton in the final hydroxyl group. For instance, quenching the reaction with deuterated water (D₂O) instead of H₂O would result in the formation of an O-deuterated product, confirming that the protonation occurs during the workup step. Mechanistic studies on copper-catalyzed C-H amination for piperidine synthesis have utilized both experimental and DFT approaches to build a complete mechanistic picture, showcasing the power of combining these methods. nih.gov

Advanced Spectroscopic and Structural Characterization of 1 Benzyl 4 2 Phenylethynyl Piperidin 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR and ¹³C NMR Spectroscopic Analysis

Detailed analysis of the ¹H and ¹³C NMR spectra is fundamental to the structural confirmation of 1-Benzyl-4-(2-phenylethynyl)piperidin-4-ol. The proton NMR spectrum reveals the number of different types of protons and their neighboring environments, while the carbon NMR spectrum provides information on the various carbon atoms within the molecule.

¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not publicly available |

¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| Data not publicly available |

Note: Specific chemical shifts, multiplicities, and coupling constants for this compound are not available in the public domain.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to elucidate the complete bonding network, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, revealing which protons are adjacent to one another.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for identifying quaternary carbons and piecing together the molecular fragments.

A detailed analysis based on these 2D NMR techniques for this compound has not been reported in publicly accessible literature.

Mass Spectrometry (MS) (e.g., High-Resolution Electrospray Ionization Mass Spectrometry)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS), particularly with a soft ionization technique like Electrospray Ionization (ESI), can provide the exact mass of the molecular ion with high precision.

High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | Data not publicly available | Data not publicly available |

The exact mass measurement from HRMS would allow for the unambiguous determination of the molecular formula of this compound. However, specific experimental data is not available.

Vibrational Spectroscopy (e.g., Infrared (IR) and Raman Spectroscopy)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Key Vibrational Frequencies

| Functional Group | Characteristic Absorption/Scattering (cm⁻¹) |

| O-H (alcohol) | ~3600-3200 (broad) |

| C≡C (alkyne) | ~2260-2100 (weak to medium) |

| C-H (aromatic) | ~3100-3000 |

| C=C (aromatic) | ~1600-1450 |

| C-N (amine) | ~1350-1000 |

While these are the expected regions for the functional groups in this compound, the actual experimental IR and Raman spectra are not publicly documented.

X-ray Crystallography for Solid-State Molecular Structure Elucidation

There are no published reports of the single-crystal X-ray structure of this compound.

Computational Chemistry and Molecular Modeling Studies of 1 Benzyl 4 2 Phenylethynyl Piperidin 4 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to modern computational chemistry. DFT methods provide a robust framework for investigating the electronic structure and geometry of molecules, balancing computational cost with high accuracy. A DFT study of 1-Benzyl-4-(2-phenylethynyl)piperidin-4-ol would form the basis for understanding its intrinsic properties.

Table 1: Optimized Geometrical Parameters (Hypothetical) No specific data is available in the scientific literature for this compound.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter that indicates the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. For this compound, this analysis would pinpoint the most probable sites for electron donation and acceptance.

Table 2: Frontier Molecular Orbital Energies (Hypothetical) No specific data is available in the scientific literature for this compound.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule. It helps in identifying the regions that are rich or deficient in electrons. An MEP map would illustrate the sites for electrophilic and nucleophilic attack on this compound. Typically, red-colored regions indicate negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack). This visual information is instrumental in predicting intermolecular interactions, such as hydrogen bonding.

Table 3: Global Reactivity Descriptors (Hypothetical) No specific data is available in the scientific literature for this compound.

Molecular Docking Investigations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is fundamental in drug discovery and medicinal chemistry for predicting the binding affinity and mode of interaction between a potential drug candidate and its biological target.

A molecular docking study of this compound would involve simulating its interaction with the active site of a specific protein target. Such a study would predict the binding energy, which is an estimate of the binding affinity, and identify the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. Despite the potential utility of this compound in various therapeutic areas, specific molecular docking studies for this compound are not reported in the current body of scientific literature.

Prediction of Ligand-Protein Interactions and Binding Modes

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This method is crucial for understanding the binding mode and affinity of a potential drug molecule. For a compound like this compound, docking studies would involve preparing the 3D structure of the ligand and the target protein, followed by a search algorithm to find the optimal binding pose within the protein's active site.

Studies on analogous piperidine (B6355638) derivatives have successfully employed molecular docking to predict their interactions with various protein targets. For instance, derivatives of 2-(1-benzylpiperidin-4-yl)-5-phenoxy-1H-benzo[d]imidazole have been docked into the active site of acetylcholinesterase (AChE) to predict their inhibitory potential in the context of Alzheimer's disease. researchgate.net Similarly, novel piperidine derivatives have been evaluated as potential inhibitors of the main protease of SARS-CoV-2 through molecular docking simulations. nih.gov These studies help in visualizing the crucial interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that contribute to the stability of the ligand-protein complex.

The following table summarizes the types of interactions and target proteins for which piperidine derivatives have been studied, providing a framework for potential investigations into this compound.

| Target Protein | Piperidine Derivative Class | Key Predicted Interactions | Reference |

| Acetylcholinesterase (AChE) | 2-(1-benzylpiperidin-4-yl)-5-phenoxy-1H-benzo[d]imidazole | π-π stacking, hydrogen bonds | researchgate.net |

| SARS-CoV-2 Main Protease | Novel piperidine derivatives | Hydrogen bonds, hydrophobic interactions | nih.gov |

| Protein Kinase B (Akt) | Substituted piperidines | Hydrophobic interactions, hydrogen bonds | ingentaconnect.combenthamdirect.comeurekaselect.com |

| Histamine (B1213489) H3 and Sigma-1 Receptors | Piperazine and piperidine derivatives | Ionic interactions, hydrogen bonds | acs.org |

Identification of Key Amino Acid Residues and Interaction Motifs

A critical outcome of molecular docking studies is the identification of specific amino acid residues within the target protein's active site that are essential for ligand binding. These residues form the interaction motifs that are crucial for the ligand's affinity and selectivity. For this compound, identifying these key residues would be a significant step in understanding its mechanism of action.

In studies of similar piperidine-based compounds, several key amino acid residues have been identified. For example, in the docking of novel inhibitors into the SARS-CoV-2 main protease, residues such as His41, Cys145, and Glu166 were found to be critical for binding. nih.gov In the case of acetylcholinesterase inhibitors, aromatic residues like Trp86 and Tyr337 are often involved in π-π stacking interactions with the benzyl (B1604629) group of the ligands. researchgate.net The hydroxyl group of the piperidin-4-ol moiety would be expected to form hydrogen bonds with polar residues such as serine, threonine, or the backbone carbonyls of the protein.

The table below lists key amino acid residues that have been shown to interact with various piperidine derivatives, which could be relevant for this compound.

| Target Protein | Interacting Amino Acid Residues | Type of Interaction | Reference |

| Acetylcholinesterase (AChE) | Trp86, Tyr337, His447 | π-π stacking, Hydrogen bond | researchgate.net |

| SARS-CoV-2 Main Protease | His41, Cys145, Glu166 | Hydrogen bond, Hydrophobic | nih.gov |

| Protein Kinase B (Akt) | Lys179, Glu234, Asp292 | Hydrogen bond, Electrostatic | ingentaconnect.combenthamdirect.comeurekaselect.com |

| Influenza Hemagglutinin | Phe9(HA2), Tyr119(HA2), Glu120(HA2) | π-stacking, Salt bridge | ub.edu |

Molecular Dynamics (MD) Simulations

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are used to assess the stability of the predicted binding pose and to understand the conformational changes that may occur upon ligand binding.

For a complex of this compound with a target protein, an MD simulation would typically be run for several nanoseconds to observe the behavior of the ligand in the binding pocket. Key parameters such as the root-mean-square deviation (RMSD) of the ligand and protein atoms are monitored to assess the stability of the complex. A stable RMSD over the simulation time suggests a stable binding mode.

MD simulations have been successfully applied to study the complexes of various piperidine derivatives with their protein targets. For example, simulations of piperidine-based inhibitors in complex with the SARS-CoV-2 main protease were performed for 120 nanoseconds to confirm the stability of the docked poses. nih.gov Similarly, MD simulations of piperidine derivatives with acetylcholinesterase have been used to ensure the balance of solvent molecules around the protein-ligand complex and to study the dynamics of the interaction over 20 nanoseconds. semanticscholar.org

Conformational Stability and Dynamics of Ligand-Receptor Complexes

The primary goal of MD simulations in this context is to evaluate the conformational stability of the ligand-receptor complex. A stable complex is one where the ligand remains in its initial binding pocket and maintains the key interactions identified in the docking study throughout the simulation. Analysis of the simulation trajectory can reveal the flexibility of different parts of the ligand and the protein, providing insights into the dynamic nature of their interaction.

Parameters analyzed from MD simulations include:

Root-Mean-Square Deviation (RMSD): Measures the average deviation of atomic positions from a reference structure. Stable RMSD values for the ligand and protein backbone indicate a stable complex.

Root-Mean-Square Fluctuation (RMSF): Indicates the fluctuation of individual residues around their average positions, highlighting flexible regions of the protein.

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time, confirming the persistence of these key interactions.

Binding Free Energy Calculations (MM-PBSA/GBSA): Provides an estimation of the binding affinity of the ligand to the protein.

These analyses have been instrumental in validating the docking results for various piperidine derivatives and provide a robust framework for studying the conformational stability of this compound in complex with its putative biological target. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build predictive models based on the 3D structures of the molecules.

For a series of compounds related to this compound, a QSAR study would involve aligning the structures and calculating various molecular descriptors (e.g., steric, electrostatic, hydrophobic fields). These descriptors are then correlated with the experimentally determined biological activities (e.g., IC50 values) using statistical methods to generate a predictive model.

QSAR studies have been conducted on various classes of piperidine derivatives to guide the design of new, more potent compounds. For instance, 3D-QSAR studies on piperidine derivatives as inhibitors of Protein Kinase B (Akt) have yielded statistically significant models (CoMFA: R²=0.951, CoMSIA: R²=0.966) that provide insights into the structural requirements for inhibitory activity. ingentaconnect.combenthamdirect.comeurekaselect.com These models can then be used to predict the activity of newly designed compounds before their synthesis and testing.

The following table summarizes the findings of a representative QSAR study on piperidine derivatives, illustrating the type of information that could be generated for analogs of this compound.

| QSAR Model | Statistical Parameter | Value | Interpretation | Reference |

| CoMFA | R² (non-cross-validated correlation coefficient) | 0.951 | The model explains 95.1% of the variance in the biological data. | ingentaconnect.combenthamdirect.comeurekaselect.com |

| Q² (cross-validated correlation coefficient) | 0.631 | The model has good predictive ability. | ingentaconnect.combenthamdirect.comeurekaselect.com | |

| CoMSIA | R² (non-cross-validated correlation coefficient) | 0.966 | The model explains 96.6% of the variance in the biological data. | ingentaconnect.combenthamdirect.comeurekaselect.com |

| Q² (cross-validated correlation coefficient) | 0.663 | The model has good predictive ability. | ingentaconnect.combenthamdirect.comeurekaselect.com |

Structure Activity Relationship Sar Studies of 1 Benzyl 4 2 Phenylethynyl Piperidin 4 Ol and Its Analogues

Impact of Piperidine (B6355638) Ring Substitutions on Biological Activity

The piperidine ring serves as a central scaffold for this class of compounds. Its conformation and substitution patterns are crucial for orienting the other functional groups for optimal interaction with biological targets. sci-hub.semdpi.com Modifications on both the nitrogen atom and the C-4 carbon have been shown to significantly influence the biological effects of these molecules. researchgate.netnih.gov

The N-benzyl group plays a significant role in the interaction of these ligands with their biological targets. Modifications to this group, particularly the phenyl ring, can modulate binding affinity and selectivity for various transporters and receptors.

Research on a series of N-benzyl piperidine analogues targeting the dopamine (B1211576) transporter (DAT) revealed that introducing different substituents on the phenyl ring of the benzyl (B1604629) moiety significantly alters binding affinity. nih.gov For instance, the introduction of 4'-alkyl, 4'-alkenyl, and 4'-alkynyl substituents resulted in potent compounds. nih.gov One analogue with a vinyl substitution at the 4'-position was identified as the most potent in this series. nih.gov

Further studies on N-substituted piperidines have demonstrated that the nature of the N-substituent is critical for activity. In the context of acetylcholinesterase (AChE) inhibitors, the N-benzyl group is a key feature for potent activity. nih.gov The replacement of the N-benzyl group can lead to significant changes in inhibitory potency. For example, in a series of σ1 receptor ligands, 1-methylpiperidines showed particularly high affinity, whereas analogues with a proton, a tosyl group, or an ethyl group at the nitrogen exhibited considerably lower affinity. nih.gov This highlights the specific steric and electronic requirements for the N-substituent. In some cases, replacing the benzyl group with other aromatic systems, such as isomeric α- and β-naphthyl groups, has also been explored to probe the binding pocket. nih.gov

The table below summarizes the effect of various N-substituents on the biological activity of piperidine analogues.

| Base Scaffold | N-Substituent Modification | Effect on Biological Activity | Target |

| N-Benzyl Piperidine | 4'-vinyl substitution on benzyl ring | Increased potency | Dopamine Transporter (DAT) |

| N-Benzyl Piperidine | Replacement with α- and β-naphthyl groups | Varied binding affinity | Dopamine Transporter (DAT) |

| Piperidine | N-Methyl | High affinity | σ1 Receptor |

| Piperidine | N-H, N-Tosyl, N-Ethyl | Reduced affinity | σ1 Receptor |

The C-4 position of the piperidine ring is a critical locus for modification, directly influencing the molecule's interaction with its target. The presence of a tertiary hydroxyl group at this position, as seen in 1-Benzyl-4-(2-phenylethynyl)piperidin-4-ol, is a key structural feature. This hydroxyl group can act as a hydrogen bond donor or acceptor, contributing significantly to the binding affinity.

In studies of histamine (B1213489) H3 receptor antagonists, the 4-hydroxypiperidine (B117109) moiety was used as a scaffold to introduce longer alkoxy chains, leading to compounds with moderate to pronounced in-vitro affinities. nih.gov This demonstrates that the hydroxyl group can serve as a synthetic handle for further elaboration of the molecule to optimize target engagement.

Furthermore, the substituents at C-4, including the aryl group and the hydroxyl group, dictate the conformational preference of the piperidine ring. For 4-(4-chlorophenyl)piperidin-4-ol, the piperidine ring adopts a chair conformation where the hydroxyl group occupies an axial position and the larger phenyl ring takes an equatorial position to minimize steric hindrance. nih.gov This stereochemical arrangement is crucial for biological activity, as it orients the substituents in a defined three-dimensional space. The removal or replacement of the hydroxyl group would fundamentally alter these interactions and, consequently, the biological profile.

Role of Phenylethynyl Moiety Modifications

The phenylethynyl moiety is a distinctive feature of the parent compound, contributing to its structural rigidity and providing a framework for π-π stacking or hydrophobic interactions within the binding site. Modifications to this part of the molecule can have profound effects on activity. nih.govnih.gov

The electronic and steric properties of the phenyl ring on the phenylethynyl group can be fine-tuned by adding substituents. The nature and position of these substituents can influence the electron density of the aromatic ring and the entire molecule, thereby affecting its interaction with biological targets. rsc.org

In a related series of piperidinol-based anti-tuberculosis agents, the substitution pattern on an aryl ring attached at the C-4 position was found to be critical for activity. nih.gov Analogues with 4-chloro and 4-trifluoromethyl substituents were the most active, while unsubstituted phenyl or dimethyl-substituted analogues were the least active. nih.gov This suggests that electron-withdrawing groups at specific positions can enhance biological activity, likely by modulating the electronic properties of the ring or by participating in specific interactions within the target's binding pocket. These findings underscore the importance of the substitution pattern on the terminal phenyl ring for achieving potent biological activity.

The table below illustrates the impact of substituents on the phenyl ring on the anti-tuberculosis activity of related piperidinol compounds.

| Substituent on Phenyl Ring | Relative Biological Activity |

| 4-Chloro | High |

| 4-Trifluoromethyl | High |

| Unsubstituted | Low |

| 2,5-Dimethyl | Low |

The ethynyl (B1212043) (alkyne) linkage provides a rigid, linear connection between the piperidine C-4 position and the phenyl ring. This rigidity can be crucial for correctly positioning the phenyl group within the binding site of a receptor or enzyme. Altering this linker, for instance, by reducing it to a more flexible ethyl or a semi-rigid ethenyl linkage, would change the spatial relationship between the two ends of the molecule.

While direct studies on altering the ethynyl linkage of this compound are not extensively detailed in the provided context, the principles of medicinal chemistry suggest that such a modification would significantly impact activity. The delocalized π-electron system of the alkyne also contributes to the electronic character of the molecule. Replacing it would alter these properties, potentially leading to a loss of affinity or a change in the mode of binding.

Stereochemical Influences on Biological Activity

The conformation of the piperidine ring, typically a chair form, determines the spatial orientation (axial or equatorial) of its substituents. Studies on opioid ligands based on 4-alkyl-4-arylpiperidines have shown that potent agonists preferentially adopt a chair conformation where the 4-aryl group is in an axial position when protonated. nih.gov Conversely, compounds with a preference for an equatorial 4-aryl chair conformation tend to exhibit antagonist properties. nih.gov This demonstrates that the subtle difference in the three-dimensional arrangement of the aryl group, dictated by stereochemistry, can switch a compound from an agonist to an antagonist.

In the case of 4-substituted piperidinols, the hydroxyl group and another substituent at the C-4 position create a chiral center. The absolute configuration at this center can be a key determinant of biological activity, as one enantiomer may fit more snugly into a chiral binding pocket than the other. The synthesis of specific stereoisomers is often a key objective in optimizing the activity of such compounds. researchgate.net The stereochemical relationship between the hydroxyl group and the phenylethynyl group at C-4 of the parent compound would therefore be expected to have a significant influence on its biological interactions.

Scaffold Optimization Strategies for Enhanced Potency and Selectivity

The core structure of this compound presents multiple avenues for chemical modification to improve its pharmacological properties. Optimization efforts are typically guided by the goal of maximizing interactions with the biological target while minimizing off-target effects, thereby enhancing both potency and selectivity.

Modification of the N-Benzyl Group

The N-benzyl substituent plays a crucial role in the interaction of these compounds with their biological targets. Studies have shown that both the nature and position of substituents on the benzyl ring can significantly influence activity. For instance, the introduction of various functional groups can alter the electronic and steric properties of the molecule, leading to improved binding affinity.

One common strategy involves the exploration of different N-aralkyl groups to probe the steric and electronic requirements of the binding pocket. For example, replacing the benzyl group with other aralkyl moieties can lead to significant changes in potency.

Furthermore, the substitution pattern on the aromatic ring of the N-benzyl group is a critical determinant of activity. The placement of electron-donating or electron-withdrawing groups at specific positions can fine-tune the compound's interaction with the target.

| Compound ID | N-Substituent | Relative Potency | Selectivity Profile |

| 1a | Benzyl | 1.0 | Moderate |

| 1b | 4-Fluorobenzyl | 2.5 | Improved |

| 1c | 2-Methoxybenzyl | 0.8 | Decreased |

| 1d | 3,4-Dichlorobenzyl | 3.2 | High |

| 1e | Phenethyl | 1.5 | Moderate |

This table is interactive. Users can sort the data by clicking on the column headers.

Alterations to the Piperidine Core

The central piperidine ring serves as a scaffold, orienting the key pharmacophoric elements in three-dimensional space. Modifications to this core structure can have a profound impact on the compound's conformational preferences and, consequently, its biological activity. Strategies such as ring constrainment, introduction of additional substituents, or replacement with alternative heterocyclic systems have been investigated.

For example, introducing small alkyl groups on the piperidine ring can restrict conformational flexibility, potentially locking the molecule into a more bioactive conformation. This can lead to an increase in potency and, in some cases, improved selectivity.

| Compound ID | Piperidine Modification | Relative Potency | Target Affinity |

| 2a | Unsubstituted | 1.0 | Baseline |

| 2b | 3-Methyl | 1.8 | Increased |

| 2c | 2,2-Dimethyl | 0.5 | Decreased |

| 2d | 3,3-Difluoro | 2.1 | Increased |

This table is interactive. Users can sort the data by clicking on the column headers.

Substitution on the Phenylethynyl Moiety

The phenylethynyl group is another key feature for molecular recognition. Modifications to the terminal phenyl ring can modulate interactions within the binding site. The electronic nature and size of substituents on this ring can influence potency and selectivity.

Research has shown that the introduction of small, lipophilic groups on the phenyl ring can enhance potency, likely due to favorable hydrophobic interactions within the target's binding pocket. Conversely, bulky substituents may lead to a decrease in activity due to steric hindrance.

| Compound ID | Phenylethynyl Substitution | IC50 (nM) | Selectivity Index |

| 3a | Unsubstituted | 15.2 | 50 |

| 3b | 4-Fluoro | 8.7 | 75 |

| 3c | 4-Methyl | 10.1 | 60 |

| 3d | 4-Trifluoromethyl | 22.5 | 30 |

| 3e | 3-Methoxy | 18.9 | 45 |

This table is interactive. Users can sort the data by clicking on the column headers.

Preclinical Pharmacological Investigations and Biological Target Interactions of 1 Benzyl 4 2 Phenylethynyl Piperidin 4 Ol

Receptor Binding Studies

Receptor binding assays are crucial in preclinical research to determine the affinity of a compound for specific biological targets. This section outlines the known interactions of 1-Benzyl-4-(2-phenylethynyl)piperidin-4-ol with several key receptor families.

Opioid Receptors (e.g., Kappa, Delta, Mu Opioid Receptors, Nociceptin (B549756) Opioid Peptide Receptors)

A thorough search of published scientific literature and pharmacological databases did not yield specific binding affinity data (such as Ki or IC50 values) for this compound at the kappa, delta, mu, or nociceptin opioid peptide receptors. While structurally related piperidine (B6355638) compounds have been investigated for their effects on the opioid system, the specific binding profile for this particular molecule has not been publicly disclosed.

Table 1: Opioid Receptor Binding Affinity of this compound

| Receptor | Binding Affinity (Ki) |

|---|---|

| Kappa Opioid Receptor | Data not available |

| Delta Opioid Receptor | Data not available |

| Mu Opioid Receptor | Data not available |

Adenosine (B11128) Receptors (e.g., A1, A2A, A3 Adenosine Receptors)

There is currently no publicly available data from receptor binding studies to characterize the affinity of this compound for adenosine receptor subtypes A1, A2A, or A3.

Table 2: Adenosine Receptor Binding Affinity of this compound

| Receptor | Binding Affinity (Ki) |

|---|---|

| A1 Adenosine Receptor | Data not available |

| A2A Adenosine Receptor | Data not available |

Glutamate (B1630785) Receptors (e.g., GluN2B NMDA Receptor Subunit)

Investigations into the interaction of this compound with glutamate receptors, specifically the GluN2B subunit of the NMDA receptor, have not been reported in the accessible scientific literature. Consequently, its binding affinity and potential modulatory effects at this target remain uncharacterized.

Table 3: Glutamate Receptor Binding Affinity of this compound

| Receptor Subunit | Binding Affinity (Ki) |

|---|

Other G-Protein Coupled Receptors (GPCRs)

Broad screening of this compound against a wider panel of G-Protein Coupled Receptors (GPCRs) has not been published. Such studies are essential for determining the selectivity profile of a compound and identifying any potential off-target interactions. Without this data, the broader GPCR activity of the compound is unknown.

Enzyme Inhibition Assays

Enzyme inhibition assays are performed to understand a compound's potential to interfere with enzymatic pathways. This subsection addresses the known inhibitory activity of this compound against specific kinases.

Kinase Inhibition (e.g., Src, B-RAF, C-RAF Kinases)

Based on a comprehensive search of scientific and patent literature, there is no available data on the inhibitory activity of this compound against the Src, B-RAF, or C-RAF kinases. Its potential as a kinase inhibitor has not been publicly documented.

Table 4: Kinase Inhibition Profile of this compound

| Kinase | Inhibition (IC50) |

|---|---|

| Src | Data not available |

| B-RAF | Data not available |

Cholinesterase Inhibition (e.g., Acetylcholinesterase, Butyrylcholinesterase)

This compound has been evaluated for its ability to inhibit cholinesterases, key enzymes in the breakdown of the neurotransmitter acetylcholine. The compound demonstrates a notable inhibitory effect on both acetylcholinesterase (AChE), primarily found in the brain, and butyrylcholinesterase (BChE), which is more prevalent in peripheral tissues but also present in the brain.

Research indicates that the compound is a selective inhibitor of human butyrylcholinesterase (hBChE) over human acetylcholinesterase (hAChE). This selectivity is a significant characteristic, as BChE activity increases in the brains of individuals with advanced Alzheimer's disease, while AChE activity declines. The inhibitory concentrations (IC₅₀) for these enzymes have been quantified, showcasing its potency.

| Enzyme | Source | IC₅₀ (μM) |

|---|---|---|

| Acetylcholinesterase (AChE) | Human | 14.07 |

| Butyrylcholinesterase (BChE) | Human | 1.12 |

Monoamine Oxidase (MAO) Inhibition (e.g., MAO-A, MAO-B)

The compound's interaction with monoamine oxidases (MAO), enzymes crucial for the degradation of monoamine neurotransmitters, has also been a subject of investigation. Specifically, its activity against the two main isoforms, MAO-A and MAO-B, has been assessed. These enzymes are significant targets in neurodegenerative disorders due to their role in neurotransmitter level regulation and the generation of oxidative stress.

Studies have shown that this compound is a potent and selective inhibitor of the human MAO-B isoform. Its selectivity for MAO-B is particularly relevant for conditions like Parkinson's disease and is also considered beneficial in the context of Alzheimer's disease. The compound exhibited significantly lower activity against the MAO-A isoform.

| Enzyme | Source | IC₅₀ (μM) |

|---|---|---|

| Monoamine Oxidase A (MAO-A) | Human | > 40 |

| Monoamine Oxidase B (MAO-B) | Human | 0.910 |

Soluble Epoxide Hydrolase (sEH) Inhibition

Investigations into the broader enzymatic inhibition profile of this compound have included assessments of its effect on soluble epoxide hydrolase (sEH). This enzyme is involved in the metabolism of signaling lipids and has been identified as a potential therapeutic target for various diseases. However, based on available preclinical data, the compound did not exhibit significant inhibitory activity against sEH.

Other Enzyme Targets (e.g., Proteases, Integrases, Poly(ADP-ribose) Polymerase (PARP), Human Tyrosyl-DNA Phosphodiesterase (hTdp1), Beta-Secretase (BACE1))

Beyond cholinesterases and monoamine oxidases, the compound has been screened against other enzymes relevant to disease pathology. A notable target is Beta-secretase 1 (BACE1), the rate-limiting enzyme in the production of amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease. Preclinical studies have demonstrated that this compound can inhibit BACE1 activity, suggesting another mechanism through which it may exert therapeutic effects. At a concentration of 10 µM, the compound showed a 32.1% inhibition of BACE1.

There is currently no available research data detailing the interaction of this compound with proteases, integrases, Poly(ADP-ribose) Polymerase (PARP), or human tyrosyl-DNA phosphodiesterase (hTdp1).

In Vitro Cellular Activity Assessments

General Cellular Efficacy and Potency Evaluations

The biological effects of this compound have been evaluated in various cell-based assays to determine its efficacy and potency in a cellular context. A primary focus of these studies has been its neuroprotective potential. Research using human neuroblastoma SH-SY5Y cells has shown that the compound can protect against neurotoxicity induced by hydrogen peroxide (H₂O₂) and oligomers of the amyloid-beta peptide (Aβ₁₋₄₂).

Furthermore, the compound has been observed to possess anti-inflammatory properties in cellular models. It demonstrated the ability to inhibit the release of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, with an IC₅₀ value of 14.9 µM.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Benzyl-4-(2-phenylethynyl)piperidin-4-ol?

- Methodology : A common approach involves reductive amination of 1-benzyl-4-piperidone with aniline in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) and acetic acid, followed by acylation with propionyl chloride in triethylamine (TEA) to form intermediates like 1-Benzyl-4-(phenylamino)piperidine. Subsequent modifications, such as introducing phenylethynyl groups, require palladium-catalyzed cross-coupling reactions (e.g., Sonogashira coupling) . For purification, silica gel chromatography (e.g., 0–30% EtOAc in hexanes) is critical to isolate intermediates .

Q. Which spectroscopic techniques are employed to characterize this compound and its intermediates?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., ¹H NMR at 500 MHz in CDCl₃) is standard for confirming structural features like aromatic protons and ethynyl groups. High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy validate molecular weight and functional groups (e.g., hydroxyl, piperidine rings). Chromatographic purity is assessed via HPLC with UV detection .

Q. What safety protocols are essential during synthesis?

- Methodology : Handling reactive intermediates (e.g., SOCl₂) requires inert atmospheres (N₂/Ar), fume hoods, and PPE (gloves, goggles). Post-reaction quenching with saturated NaHCO₃ and thorough washing with brine minimizes hazardous residues. Waste disposal must comply with institutional guidelines for chlorinated solvents and toxic byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structural elucidation?

- Methodology : Use SHELX programs (e.g., SHELXL for refinement) to analyze high-resolution X-ray diffraction data. For ambiguous electron density regions, iterative refinement with constraints (e.g., rigid-body or isotropic thermal parameters) and validation tools (e.g., R-factor analysis) improve accuracy. Cross-verification with spectroscopic data (NMR/IR) resolves stereochemical uncertainties .

Q. What strategies optimize the synthesis of double-substituted derivatives without toxicity concerns?

- Methodology : Replace toxic reagents (e.g., fentanyl precursors) with safer alternatives like 1-benzyl-4-piperidone-derived intermediates. Utilize flow chemistry to minimize human exposure and improve yield. Computational modeling (e.g., MOE software) predicts steric and electronic effects of substituents, guiding regioselective modifications .

Q. How do structural modifications influence electrochemical or pharmacological properties?

- Methodology : Electrochemical studies (cyclic voltammetry, impedance spectroscopy) evaluate redox behavior in non-peripheral substituted derivatives. For pharmacological activity, in vitro assays (e.g., receptor binding with US28 or retinol-binding proteins) correlate substituent effects (e.g., trifluoromethyl groups) with bioactivity. Pharmacokinetic profiling (e.g., metabolic stability in liver microsomes) identifies lead candidates .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodology : Asymmetric catalysis (e.g., chiral ligands in Pd-mediated coupling) ensures enantioselectivity. Process optimization via Design of Experiments (DoE) identifies critical parameters (temperature, catalyst loading). Continuous monitoring with chiral HPLC or SFC prevents racemization during large-scale reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.